molecular formula C15H18ClN3O3S B2780695 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide CAS No. 2034547-74-3

3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide

Cat. No.: B2780695
CAS No.: 2034547-74-3
M. Wt: 355.84
InChI Key: KCBBIDZNMSMKJP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a high-purity chemical compound intended for research and development purposes. This complex small molecule features a benzene-sulfonamide group linked to a partially saturated pyrazolo[1,5-a]pyridine core, a structural motif found in compounds with various biological activities. The integration of a sulfonamide group suggests potential for investigation in areas such as enzyme inhibition, given the prevalence of this functional group in medicinal chemistry research targeting proteases, carbonic anhydrases, and other enzyme families. Researchers may explore its value as a key intermediate in synthetic chemistry or as a candidate for screening in biological assays. The presence of both chloro and methoxy substituents on the benzene ring offers opportunities for further synthetic modification, allowing for the study of structure-activity relationships. This product is provided with comprehensive analytical data (including NMR and LC-MS) to verify identity and purity, ensuring reliability for your research. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-22-15-6-5-12(8-13(15)16)23(20,21)18-10-11-9-17-19-7-3-2-4-14(11)19/h5-6,8-9,18H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBIDZNMSMKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the preparation might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and chloro substituent are primary sites for nucleophilic substitution.

Sulfonamide Reactivity

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to yield sulfonic acid and the corresponding amine (pyrazolo-pyridine derivative). This reaction typically requires elevated temperatures (80–100°C) and polar aprotic solvents like DMF or DMSO .

  • Alkylation/Acylation : The sulfonamide’s nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides. For example, reaction with methyl iodide in THF/K2CO3 produces N-methyl derivatives .

Chloro Substituent Reactivity

  • Aromatic Substitution : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution. The chloro group at position 3 can be replaced by amines or alkoxides under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) .

Example Reaction Table

Reaction TypeConditionsProductsYieldSource
Sulfonamide hydrolysis6M HCl, 90°C, 12hPyrazolo-pyridinemethylamine + sulfonic acid78%
Chloro substitutionPd(OAc)2, Xantphos, K2CO3, DMF, 110°C3-Amino-4-methoxy derivative65%

Electrophilic Reactions on Pyrazolo-Pyridine Core

The pyrazolo[1,5-a]pyridine system undergoes electrophilic substitution at positions 5 and 7 due to electron-rich regions.

Nitrogen-Directed Reactions

  • Nitration/Sulfonation : Directed by the pyridine nitrogen, nitration with HNO3/H2SO4 at 0°C introduces nitro groups at position 5 .

  • Halogenation : Bromine in acetic acid selectively adds to position 7, forming 7-bromo derivatives .

Methyl Group Functionalization

The methylene bridge (–CH2–) between the pyrazolo-pyridine and sulfonamide can be oxidized to a ketone using KMnO4 in acidic conditions .

Methoxy Demethylation

The 4-methoxy group undergoes demethylation with BBr3 in CH2Cl2 at −78°C to yield a phenolic –OH group, enhancing hydrogen-bonding potential .

Pyrazolo-Pyridine Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and binding properties .

Cross-Coupling Reactions

The pyrazolo-pyridine core participates in Suzuki-Miyaura couplings at position 3 (if brominated) with aryl boronic acids. For example:

  • Borylation : Reaction with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 forms a boronic ester intermediate .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and a pyrazolo-pyridine radical.

  • Thermal Decomposition : At >200°C, the compound decomposes via loss of SO2 and HCl, detected by TGA-FTIR .

ConditionMajor DegradantsMechanismSource
UV light (24h)Sulfonic acid + pyridine fragmentHomolytic cleavage
Acidic hydrolysisPyrazolo-pyridinemethylamineNucleophilic attack

Key Research Findings

  • Kinetic Solubility : The compound shows pH-dependent solubility (highest at pH 1.2 due to sulfonamide protonation) .

  • Reactivity Hierarchy : Chloro substitution > sulfonamide hydrolysis > pyridine reduction, based on kinetic studies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazolo[1,5-a]pyridines have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancerous cells.
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine can effectively reduce the viability of various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The incorporation of the pyrazolo[1,5-a]pyridine moiety may enhance this activity:

  • Clinical Relevance : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory cytokines, potentially offering new treatments for chronic inflammatory conditions .

Antimicrobial Activity

The sulfonamide group is historically recognized for its antimicrobial properties:

  • Research Findings : Studies have shown that derivatives of this compound can exhibit antibacterial activity against various pathogens, suggesting potential uses in treating infections .

Synthesis and Derivatization

The synthesis of 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group can be introduced via reaction with sulfonyl chlorides.
  • Functionalization : Further modifications can enhance biological activity or selectivity against specific targets.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with a receptor, it could modulate the receptor’s activity by either activating or inhibiting its signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Linkers

Key Observations:
  • Heterocyclic Diversity : The target compound’s pyrazolo-pyridine core distinguishes it from pyridine (Compound 8), pyrazole (), and benzimidazole () analogues. These heterocycles confer distinct electronic and steric profiles.
  • Substituent Effects : Fluorine and trifluoromethyl groups () enhance lipophilicity and metabolic stability compared to the target’s chloro-methoxy substitution.

Analogues with Pyrazolo[1,5-a]Pyridine Moieties

Table 2: Pyrazolo-Pyridine Derivatives
Compound Name Molecular Formula Functional Groups Application
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]Pyridin-3-yl}Acetic Acid C₁₀H₁₂N₂O₂ Carboxylic acid Non-medical intermediate (CAS 1551554-37-0)
EN300-736827 C₂₃H₂₁N₃O₄ Fluorenylmethoxycarbonyl (Fmoc) Building block for peptide synthesis
5-Methyl-7-(Trifluoromethyl)-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-2-Carboxylic Acid C₁₅H₇F₆N₃O₂ Carboxylic acid, CF₃ Research use (CAS 676521-71-4)
Key Observations:
  • Functional Group Variability : The target compound’s sulfonamide contrasts with carboxylic acid () and Fmoc-protected () derivatives, which are tailored for solubility or synthetic conjugation.
  • Saturation States : Partial saturation (4H,5H,6H,7H) in the target compound and EN300-736827 enhances conformational flexibility compared to fully aromatic systems.

Biological Activity

The compound 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrazolo[1,5-a]pyridines known for their diverse pharmacological properties. The structural formula can be represented as follows:

C14H15ClN4O2S\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis. The specific interactions of this compound with DHPS or other biological targets remain under investigation. However, similar compounds have demonstrated the ability to modulate inflammatory pathways and exhibit anti-tumor activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide have shown efficacy against various bacterial strains. A study highlighted that certain pyrazolo[1,5-a]pyridine derivatives possess inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its structural similarity to other pyrazolo derivatives that inhibit phosphodiesterase type IV (PDE4). Inhibition of PDE4 is linked to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that related compounds could significantly reduce cytokine production in human immune cells, suggesting a pathway for therapeutic application in inflammatory diseases.
  • Animal Models : In studies using isolated rat heart models, benzene sulfonamides were shown to affect perfusion pressure and coronary resistance positively. This suggests cardiovascular protective effects that might be extrapolated to our compound .

Data Tables

Activity Type IC50/IC90 Values Reference
Antimicrobial1.35 - 2.18 μM
Anti-inflammatory (PDE4)Not specified
Cardiovascular EffectsReduced perfusion pressure

Q & A

Q. What are the key synthetic routes for 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide, and how are intermediates monitored?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of pyrazolo-pyridine precursors with aldehydes or ketones to form the pyrazolo[1,5-a]pyridine core.
  • Step 2 : Sulfonamide coupling using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Purification via column chromatography or recrystallization.
    Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxy, pyrazolo-pyridine fusion).
  • HRMS : High-resolution mass spectrometry for molecular weight confirmation.
  • FTIR : Identification of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and aromatic C-H bonds.
    Example : Pyrazolo-pyridine derivatives require careful assignment of fused ring protons in DMSO-d₆ .

Q. How is preliminary biological activity assessed for this compound?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
  • Cellular models : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
    Note : Solubility in DMSO/PBS must be optimized to avoid false negatives .

Advanced Research Questions

Q. What strategies optimize reaction yields during sulfonamide coupling?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazolo-pyridine amine.
  • Base choice : K₂CO₃ or Et₃N for deprotonation without side reactions.
  • Temperature control : Reactions at 0–25°C minimize decomposition of sensitive intermediates.
    Data : Yields improved from 45% to 72% by switching from THF to DMF .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding affinities to targets like kinases (e.g., ATP-binding pockets).
  • DFT calculations : Analyze electronic effects of substituents (e.g., chloro vs. methoxy on aromatic ring).
    Case study : Triazolopyridine analogs showed enhanced activity when methoxy groups improved π-π stacking .

Q. What experimental designs resolve contradictions between solubility and bioactivity data?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
  • Prodrug approaches : Introduce hydrolyzable esters at the sulfonamide group.
    Example : A related pyridazine-sulfonamide exhibited 10-fold solubility improvement with β-cyclodextrin .

Q. How are regioselectivity challenges addressed during pyrazolo-pyridine functionalization?

  • Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
  • Metal catalysis : Pd-mediated cross-coupling for precise C-H activation.
    Evidence : Pyridazine derivatives achieved >90% regioselectivity using Pd(OAc)₂ .

Q. What analytical workflows validate purity for in vivo studies?

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
    Standard : Purity >98% required for pharmacokinetic studies .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Stability studies : Monitor via accelerated degradation tests (40°C/75% RH for 4 weeks).
    Data : Methoxy-substituted analogs showed no decomposition under inert conditions .

Q. What statistical models optimize reaction parameters for scale-up?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading.
  • Response surface methodology (RSM) : Maximize yield while minimizing impurity formation.
    Case : A pyridazinone synthesis achieved 85% yield after RSM-guided optimization .

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